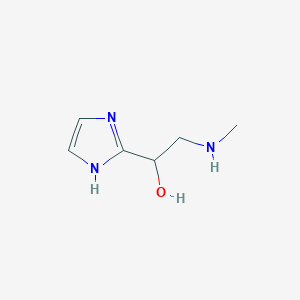![molecular formula C12H24NO6P B13545447 3-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoicacid](/img/structure/B13545447.png)
3-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoic acid is a complex organic compound with a molecular weight of 309.3 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions .
Méthodes De Préparation
The synthesis of 3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoic acid typically involves multiple steps. One common method includes the reaction of tert-butoxycarbonyl-protected amino acids with appropriate phosphorylating agents under controlled conditions . Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be substituted with other functional groups using reagents like trifluoroacetic acid.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
Similar compounds include other Boc-protected amino acids and phosphorylated derivatives. What sets 3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoic acid apart is its unique combination of Boc protection and phosphoryl functionality, which provides versatility in synthetic applications .
Comparaison Avec Des Composés Similaires
- Boc-protected glycine
- Boc-protected alanine
- Phosphorylated serine derivatives
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C12H24NO6P |
|---|---|
Poids moléculaire |
309.30 g/mol |
Nom IUPAC |
3-[hydroxy-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]phosphoryl]-2-methylpropanoic acid |
InChI |
InChI=1S/C12H24NO6P/c1-9(10(14)15)8-20(17,18)7-5-6-13-11(16)19-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)(H,17,18) |
Clé InChI |
ZALNDZOWRZFBHV-UHFFFAOYSA-N |
SMILES canonique |
CC(CP(=O)(CCCNC(=O)OC(C)(C)C)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


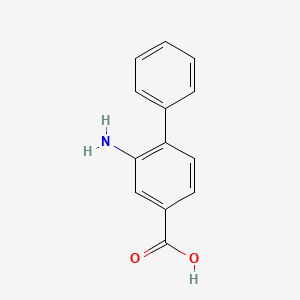
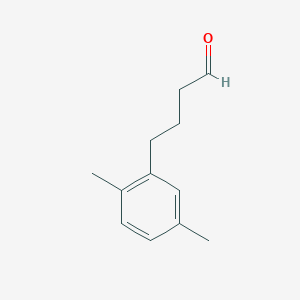
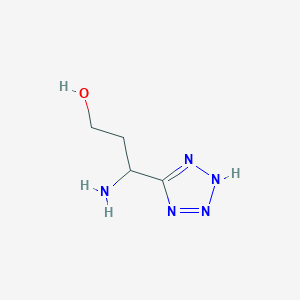
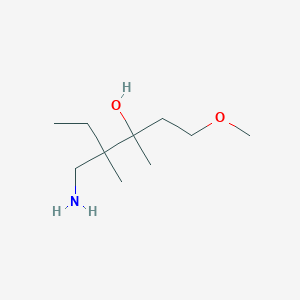
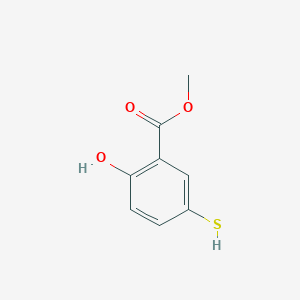
![2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride](/img/structure/B13545412.png)
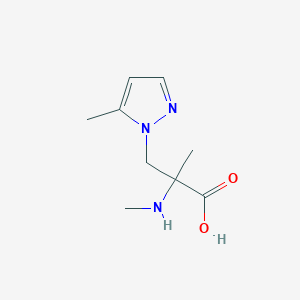
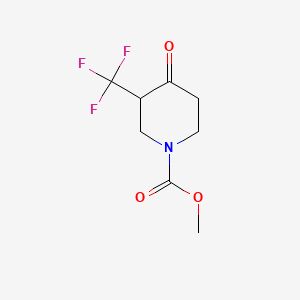

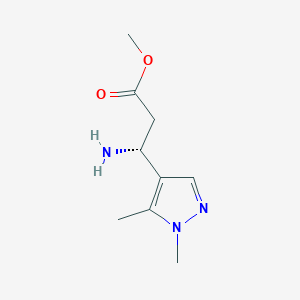

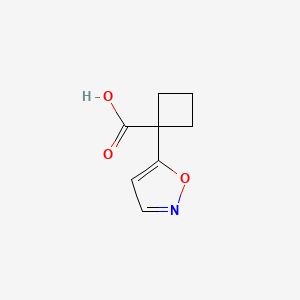
![5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13545444.png)
